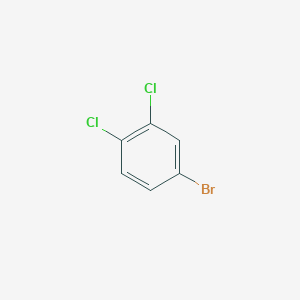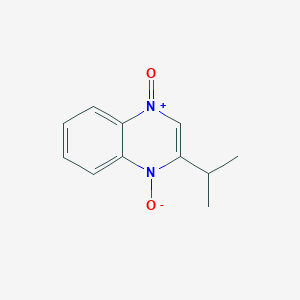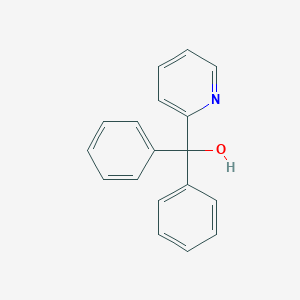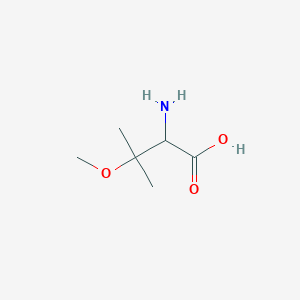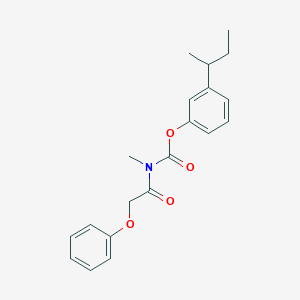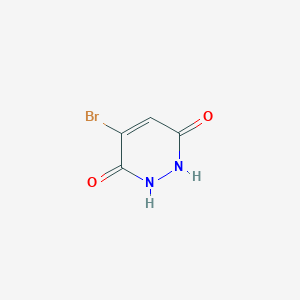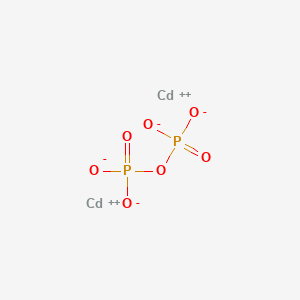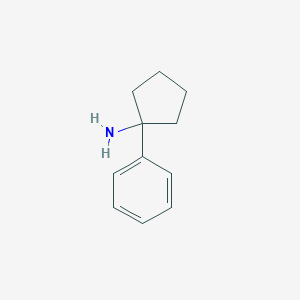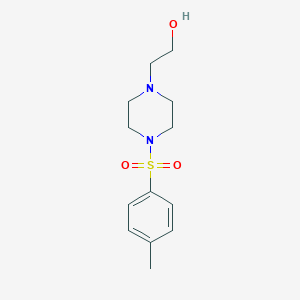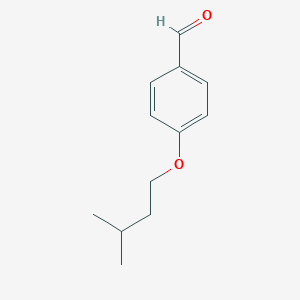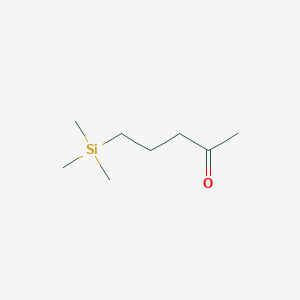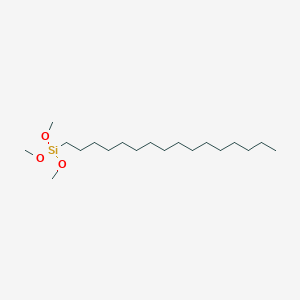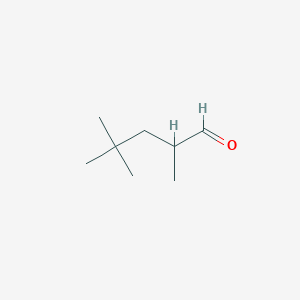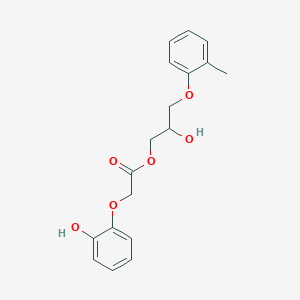
(o-Hydroxyphenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(o-Hydroxyphenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester, commonly known as HOP-3, is a synthetic compound that belongs to the family of herbicides. It is a selective herbicide that is used to control broadleaf weeds in various crops and agricultural fields. HOP-3 is also used for scientific research purposes due to its unique biochemical and physiological effects.
Wirkmechanismus
HOP-3 works by inhibiting the activity of the enzyme acetolactate synthase (ALS) in plants. ALS is a key enzyme in the biosynthesis of branched-chain amino acids in plants. Inhibition of ALS leads to the accumulation of toxic intermediates that disrupt normal plant metabolism and growth. HOP-3 selectively targets ALS in broadleaf weeds, while leaving grasses and other crops unaffected.
Biochemische Und Physiologische Effekte
HOP-3 has several biochemical and physiological effects on plants. It disrupts the biosynthesis of branched-chain amino acids, leading to the accumulation of toxic intermediates. This disrupts normal plant metabolism and growth, ultimately leading to plant death. HOP-3 also affects the activity of plant hormones, including auxins and cytokinins, leading to altered plant growth and development.
Vorteile Und Einschränkungen Für Laborexperimente
HOP-3 has several advantages for lab experiments. It is a selective herbicide that targets broadleaf weeds, making it useful for studying the effects of herbicides on plant physiology and metabolism. HOP-3 is also soluble in organic solvents, making it easy to prepare and use in experiments. However, HOP-3 has some limitations. It is highly toxic and must be handled with care. In addition, it is expensive, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on HOP-3. One area of research is the development of new herbicides based on the structure of HOP-3. Researchers are also investigating the impact of HOP-3 on soil microorganisms and their interactions with plant roots. In addition, there is growing interest in the use of HOP-3 as a tool for studying the role of plant hormones in regulating plant growth and development.
Conclusion
In conclusion, HOP-3 is a selective herbicide that is widely used in scientific research. It has several biochemical and physiological effects on plants and is useful for studying the effects of herbicides on plant physiology and metabolism. HOP-3 has advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Synthesemethoden
The synthesis of HOP-3 involves the reaction of 2-(2-methoxyethoxy) ethanol with o-Hydroxyphenoxyacetic acid and o-Tolyl chloride in the presence of a base catalyst. The reaction yields HOP-3 as a white crystalline solid that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
HOP-3 is widely used in scientific research due to its selective herbicidal properties. It is used to study the effects of herbicides on plant physiology and metabolism. HOP-3 is also used to investigate the role of plant hormones in regulating plant growth and development. In addition, HOP-3 is used to study the impact of herbicides on soil microorganisms and their interactions with plant roots.
Eigenschaften
CAS-Nummer |
17753-05-8 |
|---|---|
Produktname |
(o-Hydroxyphenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester |
Molekularformel |
C18H20O6 |
Molekulargewicht |
332.3 g/mol |
IUPAC-Name |
[2-hydroxy-3-(2-methylphenoxy)propyl] 2-(2-hydroxyphenoxy)acetate |
InChI |
InChI=1S/C18H20O6/c1-13-6-2-4-8-16(13)22-10-14(19)11-24-18(21)12-23-17-9-5-3-7-15(17)20/h2-9,14,19-20H,10-12H2,1H3 |
InChI-Schlüssel |
GQMHTLIBJICFID-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(COC(=O)COC2=CC=CC=C2O)O |
Kanonische SMILES |
CC1=CC=CC=C1OCC(COC(=O)COC2=CC=CC=C2O)O |
Synonyme |
o-Hydroxyphenoxyacetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



